![molecular formula C14H12N4OS4 B13913671 Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C₁₄H₁₂N₄OS₄ and a molecular weight of 380.531 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as cyanocarbonimidodithioate and phenacyl groups . It has a boiling point of approximately 549.6°C at 760 mmHg and a density of 1.3±0.1 g/cm³ .
Vorbereitungsmethoden
The synthesis of Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate involves several steps. One common synthetic route includes the reaction of phenacyl bromide with cyanocarbonimidodithioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate can be compared with similar compounds such as:
Methyl methylene 2-oxo-2-phenylethyl bis (cyanocarbonodithioimidate): This compound shares a similar structure but differs in its functional groups and reactivity.
Phenacyl cyanocarbonimidodithioate derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12N4OS4 |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethylsulfanyl-phenacylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C14H12N4OS4/c1-20-13(17-8-15)22-10-23-14(18-9-16)21-7-12(19)11-5-3-2-4-6-11/h2-6H,7,10H2,1H3 |
InChI-Schlüssel |
JQHFEFLYOFCGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)SCSC(=NC#N)SCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.